molecular formula C21H26N2O2 B10878080 1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10878080
M. Wt: 338.4 g/mol
InChI Key: CMLDSNWOZOWKHS-UHFFFAOYSA-N
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Description

1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and a 4-methylphenoxy group. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution with 2-methylbenzyl group: The piperazine ring is then reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-methylbenzyl group.

    Introduction of the 4-methylphenoxy group: The final step involves the reaction of the intermediate compound with 4-methylphenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic effects, such as its role as a ligand for specific receptors or enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other piperazine derivatives that have similar structures and properties. Some similar compounds include:

    1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: This compound has a similar structure but with a chlorobenzyl group instead of a methylbenzyl group.

    1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: This derivative has a methoxybenzyl group, which may confer different biological activities.

    1-[4-(4-Bromophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: The presence of a bromophenyl group in this compound may result in distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O2/c1-17-7-9-20(10-8-17)25-16-21(24)23-13-11-22(12-14-23)15-19-6-4-3-5-18(19)2/h3-10H,11-16H2,1-2H3

InChI Key

CMLDSNWOZOWKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C

Origin of Product

United States

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